molecular formula C18H17BrN2O3 B2739299 5-bromo-N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]furan-2-carboxamide CAS No. 851406-78-5

5-bromo-N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]furan-2-carboxamide

Cat. No. B2739299
CAS RN: 851406-78-5
M. Wt: 389.249
InChI Key: BLPKHJUDLCNVBW-UHFFFAOYSA-N
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Description

5-bromo-N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]furan-2-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas, including medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Synthesis and Chemical Properties

5-bromo-N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]furan-2-carboxamide belongs to a class of compounds that have been explored for their unique chemical properties and synthetic applications. Research has demonstrated methods for synthesizing related furan and quinoline derivatives through various chemical reactions. For instance, the synthesis of N-(quinolin-6-yl)furan-2-carboxamide, a compound with structural similarities, involved coupling quinoline-6-amine with furan-2-carbonyl chloride, followed by electrophilic and nucleophilic substitution reactions to introduce different functional groups (El’chaninov & Aleksandrov, 2017). Such methodologies are pivotal for the development of novel compounds with potential applications in medicinal chemistry and material science.

Pharmacological Evaluation

Compounds with structural features similar to 5-bromo-N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]furan-2-carboxamide have been evaluated for their pharmacological properties. For example, a series of quinoxalin-2-carboxamides were synthesized and tested as serotonin type-3 (5-HT3) receptor antagonists. These compounds, designed based on pharmacophoric requirements, showed potential for managing conditions such as depression and anxiety (Mahesh et al., 2011). This illustrates the therapeutic potential of furan and quinoline derivatives in drug discovery and development.

Antimicrobial Activities

The antimicrobial properties of related compounds have also been explored. A study on N-(4-bromophenyl)furan-2-carboxamide derivatives demonstrated significant in vitro anti-bacterial activities against clinically isolated drug-resistant bacteria, highlighting the potential of such compounds in addressing antibiotic resistance (Siddiqa et al., 2022). This research area is crucial given the global challenge of emerging drug-resistant microbial strains.

Molecular Rearrangements and Catalysis

Research into the synthesis and reactivity of furan and quinoline derivatives often involves studying their behavior under various chemical conditions. For example, studies have explored the palladium-catalyzed cyclization of related compounds, leading to the formation of complex heterocyclic structures with potential applications in organic synthesis and catalysis (Lindahl et al., 2006). Such reactions are instrumental in the development of new synthetic methodologies.

properties

IUPAC Name

5-bromo-N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN2O3/c1-10-3-4-11(2)16-13(10)9-12(17(22)21-16)7-8-20-18(23)14-5-6-15(19)24-14/h3-6,9H,7-8H2,1-2H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLPKHJUDLCNVBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C(=O)NC2=C(C=C1)C)CCNC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]furan-2-carboxamide

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